molecular formula C8H8Br2O2 B14386164 4,6-Dibromo-3-methoxy-2-methylphenol CAS No. 88010-47-3

4,6-Dibromo-3-methoxy-2-methylphenol

Cat. No.: B14386164
CAS No.: 88010-47-3
M. Wt: 295.96 g/mol
InChI Key: FEDSGUZBXFEMCA-UHFFFAOYSA-N
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Description

4,6-Dibromo-3-methoxy-2-methylphenol is an organic compound characterized by the presence of bromine, methoxy, and methyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-3-methoxy-2-methylphenol typically involves the bromination of 3-methoxy-2-methylphenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 4 and 6 positions.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromo-3-methoxy-2-methylphenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding dehalogenated compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like zinc dust in acetic acid or catalytic hydrogenation.

Major Products:

    Substitution: Products include various substituted phenols depending on the nucleophile used.

    Oxidation: Products include quinones or other oxidized phenolic compounds.

    Reduction: Products include dehalogenated phenols.

Scientific Research Applications

4,6-Dibromo-3-methoxy-2-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-3-methoxy-2-methylphenol involves its interaction with biological molecules. The bromine atoms can form halogen bonds with proteins and enzymes, potentially inhibiting their activity. The phenol group can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

  • 2,4-Dibromo-6-isopropyl-3-methylphenol
  • 2,6-Dibromo-4-methylphenol
  • 3,5-Dibromo-4-hydroxybenzaldehyde

Comparison: 4,6-Dibromo-3-methoxy-2-methylphenol is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

88010-47-3

Molecular Formula

C8H8Br2O2

Molecular Weight

295.96 g/mol

IUPAC Name

4,6-dibromo-3-methoxy-2-methylphenol

InChI

InChI=1S/C8H8Br2O2/c1-4-7(11)5(9)3-6(10)8(4)12-2/h3,11H,1-2H3

InChI Key

FEDSGUZBXFEMCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1OC)Br)Br)O

Origin of Product

United States

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